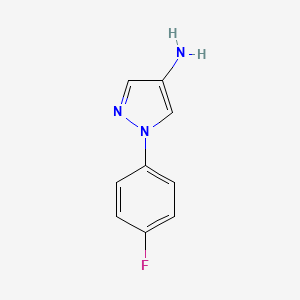
1-(4-fluorophenyl)-1H-pyrazol-4-amine
Overview
Description
1-(4-Fluorophenyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The presence of a fluorophenyl group at the 4-position of the pyrazole ring imparts unique chemical and biological properties to this compound
Mechanism of Action
Target of Action
The primary target of 1-(4-fluorophenyl)-1H-pyrazol-4-amine is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14, also known as p38α, is a protein involved in directing cellular responses to a diverse array of stimuli, such as pro-inflammatory cytokines and physical stress. It plays a crucial role in cellular processes including inflammation, cell differentiation, cell growth, and death .
Mode of Action
It is likely that the compound interacts with the active site of the kinase, potentially inhibiting its activity . This inhibition could lead to changes in the cellular responses controlled by MAPK14, such as inflammation and cell growth .
Biochemical Pathways
The biochemical pathways affected by this compound are not fully elucidated. Given its target, it is plausible that the compound impacts pathways involving MAPK14. These pathways include the MAPK signaling pathway, which regulates a variety of cellular activities such as gene expression, mitosis, differentiation, proliferation, and cell survival .
Pharmacokinetics
The compound’s bioavailability, half-life, clearance, and route of elimination are all factors that would influence its pharmacokinetics .
Result of Action
Given its target, it is likely that the compound could influence cellular processes controlled by MAPK14, potentially leading to changes in inflammation, cell growth, and other cellular responses .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially impact the compound’s activity .
Biochemical Analysis
Biochemical Properties
1-(4-fluorophenyl)-1H-pyrazol-4-amine, due to its structure, could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context. For instance, the fluorophenyl group might interact with certain enzymes through hydrophobic interactions, while the pyrazolamine group could form hydrogen bonds with other biomolecules .
Cellular Effects
The effects of this compound on cells would likely depend on its specific interactions with cellular components. It could potentially influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The exact cellular effects would need to be determined through experimental studies.
Molecular Mechanism
The molecular mechanism of action of this compound would depend on its specific biochemical interactions. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound could change over time. This could be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models would likely vary with different dosages. Lower dosages might result in threshold effects, while higher dosages could potentially lead to toxic or adverse effects .
Metabolic Pathways
This compound could potentially be involved in various metabolic pathways. It might interact with certain enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on various factors. These could include interactions with transporters or binding proteins, as well as effects on the compound’s localization or accumulation .
Subcellular Localization
The subcellular localization of this compound would depend on factors such as targeting signals and post-translational modifications. These could direct the compound to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 4-fluoroaniline with hydrazine derivatives. One common method is the cyclization of 4-fluorophenylhydrazine with α,β-unsaturated ketones or aldehydes under acidic or basic conditions. The reaction can be carried out using conventional heating or microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed:
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
1-(4-Fluorophenyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and fluorescent probes, due to its unique electronic properties.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-1H-pyrazol-4-amine: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Methylphenyl)-1H-pyrazol-4-amine: Similar structure but with a methyl group instead of fluorine.
1-(4-Nitrophenyl)-1H-pyrazol-4-amine: Similar structure but with a nitro group instead of fluorine.
Uniqueness: 1-(4-Fluorophenyl)-1H-pyrazol-4-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity. The fluorine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with target proteins .
Properties
IUPAC Name |
1-(4-fluorophenyl)pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-1-3-9(4-2-7)13-6-8(11)5-12-13/h1-6H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKWWOPAKRZWTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156602-69-5 | |
| Record name | 1-(4-fluorophenyl)-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2863017.png)
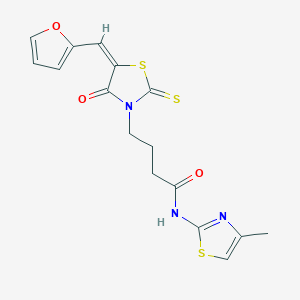
![6-tert-butyl-3-[(2,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2863024.png)
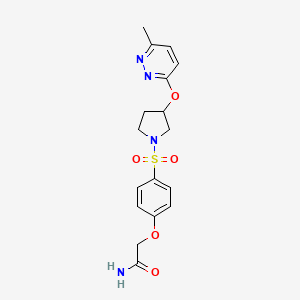
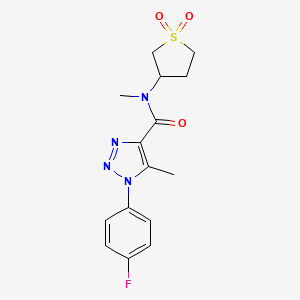
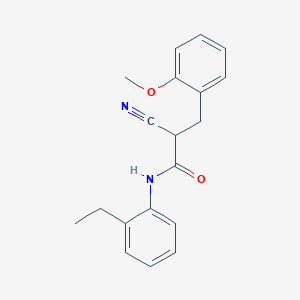
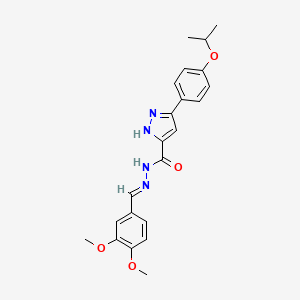
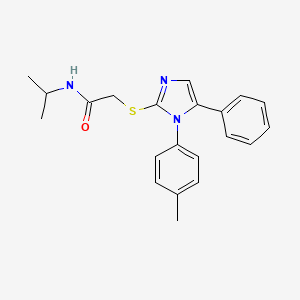
![N-[(2-chlorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2863033.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2863035.png)
![5,6-dimethyl 2-oxo-7-(thiophen-2-yl)-2H,3H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate](/img/structure/B2863036.png)

![N-[4-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl)phenyl]acetamide](/img/structure/B2863039.png)
![2-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide](/img/structure/B2863040.png)
